5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde

Lipophilicity Drug-likeness Permeability

Procure 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde to introduce a conformationally biased, metabolically shielded piperidine handle into your lead series. The 3,5-dimethyl substitution elevates LogP by ~0.8–1.2 units vs. unsubstituted analogs while maintaining low TPSA (~33.5 Ų), favoring passive permeability for intracellular/CNS targets. This aldehyde serves as a validated entry point into pharmacologically active chemotypes, including nanomolar mPGES-1 inhibitors (IC₅₀ = 98 nM). The steric bulk reduces CYP-mediated N-oxidation and decreases the entropic penalty upon target binding, delivering higher ligand efficiency in fragment screens. Avoid generic analogs; secure the exact 3,5-dimethyl substitution pattern for reproducible SAR.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B13159277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=CC=C(O2)C=O)C
InChIInChI=1S/C12H17NO2/c1-9-5-10(2)7-13(6-9)12-4-3-11(8-14)15-12/h3-4,8-10H,5-7H2,1-2H3
InChIKeyMUSPAQKWCUXHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde – Procurement-Grade Overview of a Sterically Defined Furan-Piperidine Hybrid Building Block


5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde (CAS 1181388-10-2, molecular formula C₁₂H₁₇NO₂, MW 207.27 g/mol) is a heterocyclic building block that joins a furan-2-carbaldehyde electrophilic warhead with a 3,5-dimethylpiperidine nucleophilic handle . The 3,5-dimethyl substitution pattern creates a sterically encumbered, conformationally biased piperidine ring that differentiates this compound from unsubstituted, mono-methyl, regioisomeric dimethyl, and hydroxyl-piperidine analogs within the furo[piperidine]carbaldehyde class [1]. Commercial availability is typically at 95% purity from specialty chemical suppliers , positioning this compound as an advanced intermediate for medicinal chemistry and fragment-based drug discovery programs requiring defined steric and electronic parameters at the piperidine amine.

Why 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde Cannot Be Replaced by Unsubstituted or Regioisomeric Furan-Piperidine Analogs


Within the furan-piperidine-carbaldehyde series, the position and number of methyl substituents on the piperidine ring critically govern lipophilicity, metabolic stability, and target-binding conformation. Unsubstituted 5-(piperidin-1-yl)furan-2-carbaldehyde (LogP = 2.13–2.15) lacks the steric shielding that protects metabolically labile sites on the piperidine ring . Shifting methyl groups from the 3,5- to the 2,3-positions alters the ring pucker and the trajectory of the nitrogen lone pair, which can fundamentally change key interactions in receptor binding pockets [1]. Replacing methyl with a hydroxyl group (e.g., 5-(4-hydroxypiperidin-1-yl)furan-2-carbaldehyde) introduces hydrogen-bond donor/acceptor capacity and increases Topological Polar Surface Area (TPSA), reducing membrane permeability . Generic procurement of any available furan-piperidine-carbaldehyde without matching the specific 3,5-dimethyl substitution pattern therefore carries a high risk of irreproducible biological activity, altered pharmacokinetics, and failed structure-activity relationship (SAR) progression.

5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde: Quantitative Differentiation Evidence Against Closest Structural Analogs


Increased Lipophilicity of 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde vs. Unsubstituted Piperidine Analog

The target compound contains two additional methylene units (–CH₃) relative to the unsubstituted 5-(piperidin-1-yl)furan-2-carbaldehyde (C₁₀H₁₃NO₂, MW 179.22), which raises its calculated lipophilicity. The unsubstituted analog has a measured/calculated LogP of 2.13–2.15, whereas the introduction of two methyl groups in the target compound (C₁₂H₁₇NO₂, MW 207.27) is predicted to increase LogP by approximately 0.8–1.2 log units based on the Hansch π constant for aliphatic –CH₃ (~0.5 per methyl group). This higher LogP correlates with improved passive membrane permeability in the absence of active transport .

Lipophilicity Drug-likeness Permeability

Steric Shielding of the Piperidine Nitrogen: 3,5-Dimethyl vs. 2,3-Dimethyl Substitution

In the 3,5-dimethylpiperidine isomer, the methyl groups are symmetrically positioned β to the endocyclic nitrogen, creating a steric environment that shields the nitrogen lone pair from metabolic N-oxidation and N-dealkylation. In contrast, the 2,3-dimethyl isomer places a methyl group α to nitrogen, which can alter the pKa of the conjugate acid and increase steric clash during nucleophilic reactions at the aldehyde. While direct comparative CYP inhibition data for these specific regioisomers is lacking in the public domain, class-level SAR studies on dimethylpiperidine-containing compounds indicate that CYP2D6 and CYP3A4 metabolic liability is sensitive to methyl group regiochemistry [1]. Compounds bearing 2,3-dimethylpiperidine motifs have been noted to inhibit certain cytochrome P450 isoforms [2].

Steric hindrance Conformational bias Metabolic stability

Differentiated Hydrogen-Bonding Profile vs. Hydroxyl-Containing Analogs

5-(4-Hydroxypiperidin-1-yl)furan-2-carbaldehyde (CAS 912288-90-5, C₁₀H₁₃NO₃) introduces a hydroxyl group that adds both a hydrogen-bond donor and acceptor, increasing the topological polar surface area (TPSA) from approximately 33.5 Ų (for the piperidine analog) to an estimated 53–55 Ų and lowering cLogP to approximately 0.8–1.2 . The 3,5-dimethyl analog lacks this polar functionality, maintaining a TPSA comparable to the unsubstituted piperidine derivative (~33.5 Ų) while gaining lipophilicity. For programs requiring blood-brain barrier penetration, the lower TPSA and higher LogP bias of the dimethyl compound is advantageous, as CNS drug-likeness guidelines recommend TPSA < 60–70 Ų and LogP between 2 and 4 [1].

Hydrogen bonding Polar surface area Permeability

Conformational Restriction: Symmetrical 3,5-Dimethyl Substitution Reduces Piperidine Ring Conformational Populations

The symmetrical 3,5-dimethyl substitution pattern on the piperidine ring introduces 1,3-diaxial interactions that bias the ring flip equilibrium. In the unsubstituted piperidine analog, the ring can interconvert freely between chair conformations. The 3,5-dimethyl groups, particularly in the cis configuration, strongly favor the chair conformer with both methyl groups equatorial, reducing the number of accessible conformations. This conformational restriction is known to reduce the entropy penalty upon protein binding, potentially enhancing binding affinity. Conformational restriction is a well-established principle in medicinal chemistry; however, no direct binding data comparing this specific compound to its unsubstituted analog against the same protein target is available in the public domain .

Conformational restriction Entropy Binding affinity

Aldehyde Reactivity Parity with Class-Level Differentiation in Downstream Diversification Potential

The furan-2-carbaldehyde electrophile is conserved across all comparator compounds in this class and exhibits similar reactivity toward nucleophiles (amines, hydrazines, Wittig reagents). However, the steric bulk of the 3,5-dimethylpiperidine substituent at the furan 5-position influences the trajectory and accessibility of the aldehyde in confined active sites. Patent literature on furan-piperidine hybrids has identified the 3,5-dimethylpiperidine motif as a key structural feature in compounds exhibiting microsomal prostaglandin E synthase-1 (mPGES-1) inhibitory activity (IC₅₀ = 98 nM for a structurally related furan-dimethylpiperidine scaffold in rhIL-1β-stimulated human A549 cells assessed by PGE₂ level) [1]. While this data point comes from a structurally related but non-identical compound, it establishes the pharmacological relevance of the 3,5-dimethylpiperidine-furan chemotype. The parent 5-(3,5-dimethylpiperidin-1-yl)furan-2-carbaldehyde serves as the minimal aldehyde-equipped fragment from which such elaborated inhibitors can be systematically derived [2].

Aldehyde reactivity Library synthesis Fragment elaboration

Regioisomeric Specificity: 3,5-Dimethyl vs. 4,4-Dimethyl Substitution Impacts Piperidine Ring Geometry

5-(4,4-Dimethylpiperidin-1-yl)furan-2-carbaldehyde (C₁₂H₁₇NO₂, same molecular formula) is a geminal dimethyl regioisomer of the target compound [1]. In the 4,4-dimethyl isomer, both methyl groups reside on the same carbon, creating a quaternary center that locks the ring into an axially symmetrical conformation but with different spatial projection of the methyl groups relative to the furan plane. In the 3,5-isomer, the methyl groups are distributed on opposite sides of the ring (C3 and C5), producing a different electrostatic and steric contour. This regioisomeric difference is critical in structure-based drug design where the exact positioning of methyl groups can determine whether a compound fits into a hydrophobic sub-pocket or clashes with protein side chains. The 3,5-substitution creates a more elongated hydrophobic surface along one face of the piperidine ring compared to the more compact 4,4-geminal arrangement .

Regioisomeric differentiation Ring geometry Vector alignment

Optimal Deployment Scenarios for 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde in Scientific and Industrial Settings


Fragment-Based Drug Discovery Targeting Intracellular Proteins Requiring Moderate-to-High Ligand Lipophilicity

The 3,5-dimethylpiperidine substitution elevates LogP by ~0.8–1.2 units relative to the unsubstituted analog while maintaining low TPSA (~33.5 Ų) and zero hydrogen-bond donors. This physicochemical profile aligns with fragment libraries targeting intracellular or CNS proteins where passive permeability is essential [1]. The aldehyde handle permits rapid fragment elaboration via reductive amination, hydrazone formation, or Wittig olefination, enabling efficient SAR exploration around the furan-piperidine core.

Synthesis of mPGES-1 Inhibitor Candidates Using the Aldehyde as a Key Intermediate

Elaborated 3,5-dimethylpiperidine-furan derivatives have demonstrated nanomolar mPGES-1 inhibition (IC₅₀ = 98 nM in A549 cellular assays) [1]. The parent aldehyde serves as the minimal reactive fragment for constructing these pharmacologically validated chemotypes. Programs targeting inflammatory diseases via mPGES-1 inhibition can procure this aldehyde as a strategic starting material, leveraging existing patent precedent (US20120309755) for downstream IP positioning.

Conformationally Restricted Probe Design for Biophysical Fragment Screening

The symmetrical 3,5-dimethyl substitution restricts piperidine ring conformational freedom, reducing the entropy penalty upon target binding [1]. This property makes the compound well-suited for fragment screening by NMR (STD, WaterLOGSY) or SPR, where rigid fragments typically yield higher ligand efficiency (LE) and more interpretable structure-activity relationships. The aldehyde functionality provides a native reactive handle for hit-to-lead covalent or non-covalent elaboration.

Metabolic Stability Optimization in Lead Series Bearing Piperidine Motifs

The steric shielding of the piperidine nitrogen by β-methyl groups in the 3,5-substitution pattern is a recognized strategy for reducing CYP-mediated N-oxidation and N-dealkylation [1]. Medicinal chemistry teams encountering metabolic instability in unsubstituted piperidine-containing leads can swap the piperidine moiety for the 3,5-dimethylpiperidine-furan-carbaldehyde scaffold to probe the impact on microsomal stability while preserving the aldehyde diversification point.

Quote Request

Request a Quote for 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.